![molecular formula C13H13N3OS B185513 [(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea CAS No. 65110-22-7](/img/structure/B185513.png)
[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea, also known as MNMT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MNMT is a thiourea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Wirkmechanismus
[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea has been shown to exert its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which help to reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. Additionally, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea has several advantages for laboratory experiments. It is relatively easy to synthesize and has been shown to exhibit potent therapeutic effects in various scientific research applications. However, this compound also has some limitations in laboratory experiments. It has low solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for [(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea research. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of this compound's potential therapeutic effects in various disease models, including diabetes, cardiovascular diseases, and neurodegenerative disorders. Additionally, the development of this compound derivatives with improved solubility and pharmacokinetic properties could enhance its therapeutic potential. Further research is also needed to elucidate the exact mechanisms of action of this compound and its potential interactions with other drugs.
Synthesemethoden
[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea can be synthesized through various methods, including the reaction of 2-methoxynaphthalene with formaldehyde and thiourea, or through the reaction of 2-methoxynaphthaldehyde with thiourea in the presence of a base. The synthesis of this compound has been optimized through various methods such as microwave irradiation, ultrasound-assisted synthesis, and solvent-free synthesis.
Wissenschaftliche Forschungsanwendungen
[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. This compound has also been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
65110-22-7 |
|---|---|
Molekularformel |
C13H13N3OS |
Molekulargewicht |
259.33 g/mol |
IUPAC-Name |
[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C13H13N3OS/c1-17-12-7-6-9-4-2-3-5-10(9)11(12)8-15-16-13(14)18/h2-8H,1H3,(H3,14,16,18)/b15-8+ |
InChI-Schlüssel |
DXTYDDVJOBCCHE-OVCLIPMQSA-N |
Isomerische SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=S)N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=S)N |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=S)N |
Andere CAS-Nummern |
65110-22-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




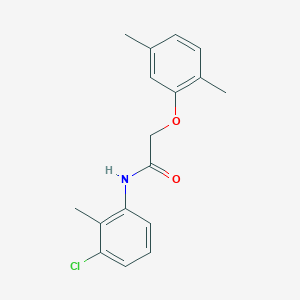
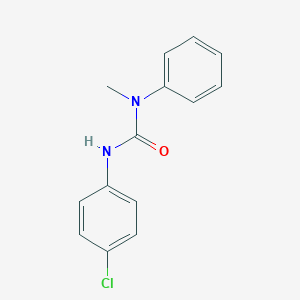

![N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B185438.png)
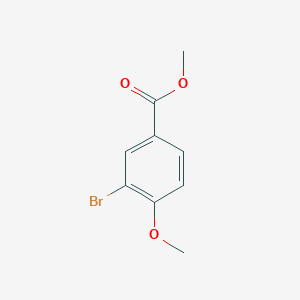
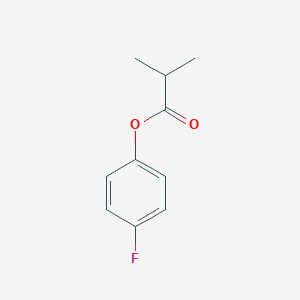

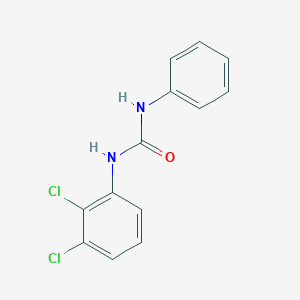

![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B185446.png)
![4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile](/img/structure/B185447.png)

